加雷诺昔新

概述

描述

加雷诺沙星是一种喹诺酮类抗生素,用于治疗革兰氏阳性菌和革兰氏阴性菌感染。它由日本富山化学株式会社(总部位于东京)发现,并在日本以商品名 Geninax 销售。加雷诺沙星以其广谱抗菌活性而闻名,对呼吸道病原体尤其有效 .

科学研究应用

Respiratory Infections

Garenoxacin has shown high efficacy rates in treating various forms of pneumonia and acute bronchitis:

- Bacterial Pneumonia : Efficacy rates ranged from 92% to 96% in clinical studies involving patients with bacterial pneumonia, mycoplasma pneumonia, and chlamydial pneumonia .

- Atypical Pneumonia : A post-marketing surveillance study reported an efficacy of 94.8% for suspected atypical pneumonia and 92.3% for confirmed cases .

Other Infections

- Endocarditis : Research indicates that garenoxacin is effective against experimental endocarditis caused by staphylococci and viridans group streptococci. It demonstrated bactericidal activity and sterilized aortic vegetations in animal models .

- Urinary Tract Infections : A case study highlighted its effectiveness in treating uncomplicated urinary tract infections, with significant symptom relief noted within days of treatment .

Safety Profile

The safety profile of garenoxacin is generally favorable. Adverse reactions have been reported at a low incidence rate (4.8%) in clinical settings, with gastrointestinal disorders being the most common . The drug is also less likely to induce resistance compared to older fluoroquinolones, which is a critical factor for its clinical use .

Fixed Drug Eruption

A case report documented a fixed drug eruption associated with garenoxacin, highlighting the importance of monitoring adverse effects even with well-tolerated medications. The patient experienced skin eruptions after administration, which resolved upon discontinuation of the drug .

Efficacy in Community-Acquired Pneumonia

In a study involving 105 patients suspected of having atypical pneumonia, garenoxacin was shown to be effective in 94.8% of cases, reinforcing its utility in real-world clinical settings .

Pharmacokinetics

Garenoxacin exhibits favorable pharmacokinetic properties:

- Maximum Plasma Concentration (Cmax) : Achieved levels are significantly higher than the minimum inhibitory concentrations (MIC90) for major pathogens.

- Tissue Penetration : High concentrations are observed in sputum and otorhinolaryngological tissues, supporting its use in respiratory infections .

Comparative Efficacy Table

| Infection Type | Efficacy Rate (%) | Notable Pathogens |

|---|---|---|

| Bacterial Pneumonia | 92 - 96 | Streptococcus pneumoniae, Haemophilus influenzae |

| Atypical Pneumonia | >90 | Mycoplasma pneumoniae, Chlamydophila pneumoniae |

| Endocarditis | Not specified | Staphylococcus aureus, Viridans group streptococci |

| Uncomplicated Urinary Tract Infection | Effective | Escherichia coli |

作用机制

生化分析

Biochemical Properties

Garenoxacin interacts with a variety of enzymes and proteins in its role as an antibiotic. As a quinolone, it primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . By inhibiting these enzymes, Garenoxacin prevents bacterial DNA from unwinding and duplicating, thereby halting bacterial growth .

Cellular Effects

Garenoxacin exerts significant effects on various types of cells and cellular processes. It has been found to have excellent antimicrobial activity against a wide range of clinically important microorganisms . It influences cell function by disrupting DNA replication, which leads to the death of bacterial cells .

Molecular Mechanism

The molecular mechanism of Garenoxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication. Garenoxacin binds to these enzymes and inhibits their function, preventing the unwinding and duplication of bacterial DNA . This disruption of DNA replication leads to the death of the bacterial cells .

Temporal Effects in Laboratory Settings

The effects of Garenoxacin have been observed over time in laboratory settings. It has been shown to have a rapid bactericidal effect against staphylococci, producing a significant decrease in viable counts within 3 hours at 4 times the minimum inhibitory concentration (MIC) .

Dosage Effects in Animal Models

The effects of Garenoxacin vary with different dosages in animal models. In a study involving mice, it was found that increases in systemic exposure to Garenoxacin in terms of area under the concentration-time curve (AUC) and peak concentration were approximately dose-proportional over the 100- to 400-mg dose range .

Metabolic Pathways

It has been found that approximately 30 to 50% of an administered Garenoxacin dose is excreted unchanged in the urine .

Transport and Distribution

Quinolones, including Garenoxacin, are known to accumulate in eukaryotic cells .

Subcellular Localization

It is known that quinolones, including Garenoxacin, can penetrate bacterial cells and accumulate within them . This allows them to exert their antibacterial effects directly within the bacterial cells .

准备方法

加雷诺沙星的制备涉及多种合成路线和反应条件。一种方法包括使化合物与双(频哪醇合)二硼或三异丙基硼酸酯反应,得到中间体。然后,该中间体在钯催化剂和无机水性碱的存在下与 7-溴-1-环丙基-8-二氟甲氧基-1,4-二氢-4-氧代喹啉-3-乙基羧酸酯反应。所得化合物经过水解和还原,得到加雷诺沙星 。该方法以其高产率和极少的废物排放而著称,使其适合工业化生产 .

化学反应分析

加雷诺沙星会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括钯催化剂、双(频哪醇合)二硼和三异丙基硼酸酯 。这些反应产生的主要产物是最终导致加雷诺沙星合成的中间体 .

相似化合物的比较

生物活性

Garenoxacin is a novel des-fluoroquinolone antibiotic that has garnered attention for its potent antimicrobial activity against a variety of pathogens, particularly those responsible for respiratory tract infections. This article delves into the biological activity of garenoxacin, presenting detailed research findings, case studies, and comparative data.

Garenoxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This mechanism is similar to other fluoroquinolones but is characterized by a unique structural modification that enhances its efficacy against resistant strains.

Antimicrobial Spectrum

Garenoxacin demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

- Staphylococcus aureus (including methicillin-resistant strains)

- Streptococcus pneumoniae

- Haemophilus influenzae

- Moraxella catarrhalis

Table 1: Antimicrobial Activity of Garenoxacin

| Pathogen | MIC90 (μg/mL) | Bacterial Eradication (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 90.9 |

| Streptococcus pneumoniae | 0.25 | 100 |

| Haemophilus influenzae | 0.5 | 98.2 |

| Moraxella catarrhalis | 0.5 | 96.2 |

| Penicillin-resistant S. pneumoniae | 0.12 | 100 |

Clinical Efficacy

In clinical trials, garenoxacin has demonstrated high efficacy in treating various respiratory infections:

- Community-Acquired Pneumonia (CAP) : Efficacy rates ranged from 92% to 96% across studies.

- Acute Exacerbations of Chronic Bronchitis : Efficacy was reported at approximately 85%.

- Otorhinolaryngological Infections : Success rates ranged from 81% to 95% .

Pharmacokinetics

Garenoxacin exhibits favorable pharmacokinetic properties, including:

- Cmax : Achieving maximum plasma concentrations higher than the MIC90 for major pathogens.

- AUC : Area under the plasma concentration-time curve supports effective dosing.

- Tissue Penetration : Good penetration into sputum and otorhinolaryngological tissues enhances its therapeutic potential in respiratory infections .

Safety Profile

The safety profile of garenoxacin is notably superior compared to traditional fluoroquinolones. Clinical studies report minimal adverse effects:

- Gastrointestinal disturbances (nausea/vomiting): ~0.5%

- Central nervous system effects (dizziness): ~0.02%

- No significant cardiovascular events such as QTc prolongation were observed .

Table 2: Adverse Events Reported in Clinical Studies

| Adverse Event | Incidence (%) |

|---|---|

| Nausea/Vomiting | 0.5 |

| Diarrhea | 0.1 |

| Dizziness | 0.02 |

Case Studies

Several case studies highlight the clinical utility of garenoxacin:

-

Case Study in Community-Acquired Pneumonia :

- A patient with CAP received garenoxacin (400 mg OD) for five days, resulting in complete resolution of symptoms and eradication of Streptococcus pneumoniae from cultures.

- Fixed Drug Eruption :

- Urinary Tract Infection :

属性

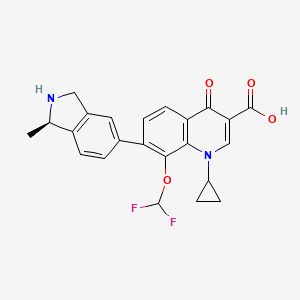

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDRXTDGYFKORP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

223652-82-2 (mesylate salt), 223652-90-2 (mesylate salt/solvate) | |

| Record name | Garenoxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30173135 | |

| Record name | Garenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-75-6 | |

| Record name | Garenoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194804-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garenoxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garenoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Garenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARENOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V72H9867WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Garenoxacin?

A1: Garenoxacin, like other quinolones, primarily exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Garenoxacin disrupts these crucial processes, ultimately leading to bacterial cell death.

Q2: What are the downstream effects of Garenoxacin's inhibition of DNA gyrase and topoisomerase IV?

A3: Inhibition of DNA gyrase and topoisomerase IV by Garenoxacin leads to the disruption of DNA supercoiling, replication fork progression, and DNA repair mechanisms in bacteria. [, , ] This disruption ultimately results in bacterial cell death.

Q3: What is the molecular formula and weight of Garenoxacin?

A3: The molecular formula of Garenoxacin is C26H27FN4O8S, and its molecular weight is 574.59 g/mol. (Information derived from PubChem CID: 123612)

Q4: Is there spectroscopic data available for Garenoxacin?

A4: While the provided research papers do not delve into detailed spectroscopic analysis, specific spectroscopic data for Garenoxacin can be found in resources like PubChem and other chemical databases. (Further information can be found by searching databases like PubChem using the compound name "Garenoxacin").

Q5: What is the bioavailability of Garenoxacin after oral administration?

A6: Garenoxacin exhibits good oral bioavailability. [] The geometric mean for the area under the concentration-time curve from time 0 extrapolated to infinity for a single oral dose of 600 mg in healthy volunteers was 132.0 μg·h/mL. []

Q6: How is Garenoxacin metabolized and excreted?

A7: Garenoxacin undergoes phase II metabolism in various species, including humans. [] The major metabolites are Garenoxacin sulfate (M1) and Garenoxacin glucuronide (M6). These metabolites are primarily excreted in bile. Unchanged Garenoxacin is excreted renally. []

Q7: Does renal impairment affect Garenoxacin pharmacokinetics?

A8: While Garenoxacin clearance is primarily related to creatinine clearance, studies indicate that moderate renal impairment does not necessitate dosage adjustments. [, ] Patients with moderate renal dysfunction showed an approximately 25% increase in exposure compared to those with normal renal function, but this increase was not found to be clinically significant. []

Q8: How does co-administration of omeprazole affect Garenoxacin bioavailability?

A9: Co-administration of omeprazole does not significantly affect the bioavailability of Garenoxacin. [] This is important as it suggests that Garenoxacin can be administered concurrently with proton pump inhibitors without necessitating dosage adjustments.

Q9: What is the in vitro activity of Garenoxacin against Streptococcus pneumoniae?

A10: Garenoxacin exhibits potent in vitro activity against Streptococcus pneumoniae, including strains resistant to penicillin and erythromycin. [, , ] Studies show that its activity against S. pneumoniae is 8 to 32-fold greater than that of gatifloxacin, levofloxacin, and ciprofloxacin. [] Notably, Garenoxacin MIC values were not affected by penicillin or erythromycin resistance in S. pneumoniae. []

Q10: How effective is Garenoxacin in treating experimental endocarditis caused by Staphylococcus aureus and Viridans group streptococci?

A11: In rat models of experimental endocarditis, Garenoxacin demonstrated efficacy comparable to or superior to that of standard therapies like flucloxacillin and vancomycin against Staphylococcus aureus. [] It also showed promising results against ciprofloxacin-resistant MRSA strains. [] Additionally, Garenoxacin effectively sterilized vegetations infected with both penicillin-susceptible and penicillin-resistant Viridans group streptococci. []

Q11: Does Garenoxacin achieve adequate concentrations in lung tissues to be effective against respiratory pathogens?

A12: Following a single 600-mg oral dose, Garenoxacin reached concentrations in pulmonary tissues that exceeded the minimum inhibitory concentrations (MIC90) of common respiratory pathogens for a 24-hour period. [] This suggests its potential effectiveness in treating respiratory tract infections.

Q12: What is the in vitro activity of Garenoxacin against Mycoplasma pneumoniae, including macrolide-resistant strains?

A13: Garenoxacin demonstrates potent activity against Mycoplasma pneumoniae, including strains resistant to macrolides like erythromycin and clarithromycin. [] It inhibits both macrolide-susceptible and -resistant M. pneumoniae isolates at low concentrations, suggesting its potential as an alternative treatment option for M. pneumoniae infections.

Q13: Has the in vitro activity of Garenoxacin been evaluated against Chlamydia spp.?

A14: Yes, studies have shown that Garenoxacin exhibits potent in vitro activity against Chlamydia pneumoniae, Chlamydia trachomatis, and Chlamydia psittaci. [] These findings highlight its potential as a treatment option for infections caused by these intracellular bacteria.

Q14: How does the in vitro activity of Garenoxacin compare to other quinolones against anaerobic bacteria like Bacteroides fragilis?

A15: Garenoxacin demonstrates good in vitro activity against anaerobic bacteria, including Bacteroides fragilis. [, ] Its activity is comparable to that of moxifloxacin and is superior to that of ciprofloxacin, levofloxacin, and gatifloxacin. []

Q15: Have specific drug delivery strategies been investigated to improve Garenoxacin's targeting to specific tissues?

A15: While the provided research does not explore specific drug delivery strategies, research into novel formulations and delivery systems for quinolones, in general, is an active area of investigation. This could involve approaches like nanoparticle-based delivery or prodrug designs to enhance tissue penetration and target specificity.

Q16: What analytical methods are commonly employed for the quantification of Garenoxacin in biological samples?

A21: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method widely used for quantifying Garenoxacin in various biological matrices, including plasma, tissues, and fluids. [, , ] This technique allows for accurate measurement of drug concentrations for pharmacokinetic and pharmacodynamic studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。